Cy2-SE (iodine)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cy2-SE (iodine), also known as Cyanine2 Succinimidyl Ester (iodine), is a fluorescent dye belonging to the cyanine dye family. Cyanine dyes are characterized by their long wavelengths, adjustable absorption and emission spectra, high extinction coefficients, good water solubility, and relatively simple synthesis. These properties make Cy2-SE (iodine) particularly useful for labeling proteins, antibodies, and small molecular compounds in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cy2-SE (iodine) involves the reaction of cyanine dye with succinimidyl ester. The process typically includes the following steps:

Preparation of Cyanine Dye: The cyanine dye is synthesized by connecting two nitrogen atoms with an odd number of methyl units.

Formation of Succinimidyl Ester: The cyanine dye is then reacted with succinimidyl ester to form Cy2-SE (iodine). .

Industrial Production Methods

In industrial settings, the production of Cy2-SE (iodine) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of cyanine dye and succinimidyl ester are synthesized and purified.

Reaction Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.

Purification: The final product is purified using techniques such as column chromatography to remove any impurities

化学反应分析

Types of Reactions

Cy2-SE (iodine) primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. These reactions include:

Nucleophilic Substitution: The succinimidyl ester group reacts with nucleophiles such as amines, forming stable amide bonds. .

Common Reagents and Conditions

Reagents: Common reagents include amines, proteins, and antibodies.

Conditions: The reactions are typically carried out in an aqueous buffer with a pH of 8.5±0.5. .

Major Products

The major products formed from these reactions are labeled proteins or antibodies, which can be used for various analytical and diagnostic applications .

科学研究应用

Cy2-SE (iodine) has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.

Biology: Employed in labeling proteins and antibodies for imaging and tracking cellular processes.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the development of biosensors and other analytical tools

作用机制

The mechanism of action of Cy2-SE (iodine) involves the formation of stable amide bonds with amino groups in proteins and antibodies. This labeling process allows the dye to emit fluorescence when excited by light at specific wavelengths. The molecular targets include amino groups in proteins and antibodies, and the pathways involved are primarily related to nucleophilic substitution reactions .

相似化合物的比较

Cy2-SE (iodine) is part of the cyanine dye family, which includes other dyes such as Cy3 and Cy5. Compared to these dyes, Cy2-SE (iodine) has unique properties:

Wavelength: Cy2-SE (iodine) has an excitation wavelength of 492 nm and an emission wavelength of 510 nm, which is different from Cy3 and Cy5.

Applications: While Cy3 and Cy5 are also used for labeling, Cy2-SE (iodine) is preferred for certain applications due to its specific spectral properties

Similar Compounds

Cy3: Another cyanine dye with different spectral properties.

Cy5: A cyanine dye with longer wavelengths compared to Cy2-SE (iodine)

生物活性

Cy2-SE (iodine) is a cyanine dye known for its unique photophysical properties and biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in various fields such as biochemistry and molecular biology.

Overview of Cy2-SE (Iodine)

Cy2-SE (iodine) belongs to the class of cyanine dyes, which are characterized by their extended conjugated systems that allow for high absorbance and fluorescence at longer wavelengths. These compounds are often utilized in labeling proteins and nucleic acids due to their excellent light stability and solubility in aqueous environments .

Synthesis of Cy2-SE (Iodine)

The synthesis of Cy2-SE (iodine) typically involves the following steps:

- Preparation of the Cyanine Core : The initial step involves the formation of the cyanine backbone through a reaction between appropriate nitrogen-containing compounds and carbonyl precursors.

- Iodination : The introduction of iodine can be achieved through electrophilic substitution reactions, enhancing the dye's reactivity and biological compatibility.

Cy2-SE (iodine) exhibits several biological activities, primarily attributed to its interaction with biomolecules:

- Fluorescence Labeling : The dye is extensively used for labeling proteins and antibodies, allowing for visualization in various assays. Its fluorescence properties enable sensitive detection methods such as fluorescence microscopy and flow cytometry .

- Cell Penetration : Studies indicate that Cy2-SE can penetrate cellular membranes effectively, making it suitable for intracellular imaging applications.

- Binding Affinity : The compound demonstrates a strong binding affinity for nucleic acids, which is crucial for applications in molecular biology such as DNA/RNA labeling.

Case Studies

- Protein Labeling : In a study involving the labeling of antibodies with Cy2-SE (iodine), researchers achieved a high labeling efficiency with minimal impact on antibody functionality. The optimal conditions included a protein concentration of 2 mg/mL and a pH of 8.5 .

- Nucleic Acid Detection : Another study demonstrated the use of Cy2-SE in detecting specific RNA sequences within cells. The dye's ability to bind selectively to RNA allowed for successful visualization under fluorescence microscopy, highlighting its potential in gene expression studies.

Research Findings

Recent research has focused on optimizing the conditions for using Cy2-SE (iodine) in various applications:

- pH Optimization : It has been found that maintaining an optimal pH range (8.0-9.0) enhances the stability and reactivity of the dye during labeling reactions.

- Concentration Effects : Higher concentrations of Cy2-SE can lead to quenching effects; thus, careful calibration is necessary to achieve the best signal-to-noise ratio during imaging .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 500 g/mol |

| Solubility | Soluble in water |

| Absorption Maximum | 650 nm |

| Emission Maximum | 670 nm |

属性

IUPAC Name |

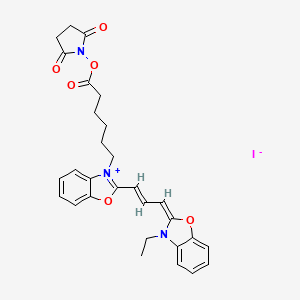

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N3O6.HI/c1-2-30-21-11-5-7-13-23(21)36-27(30)15-10-16-28-31(22-12-6-8-14-24(22)37-28)20-9-3-4-17-29(35)38-32-25(33)18-19-26(32)34;/h5-8,10-16H,2-4,9,17-20H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYPAAVMQSMNBY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30IN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。